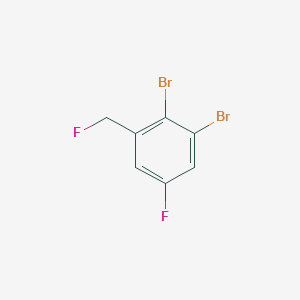

1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene

Description

Properties

Molecular Formula |

C7H4Br2F2 |

|---|---|

Molecular Weight |

285.91 g/mol |

IUPAC Name |

1,2-dibromo-5-fluoro-3-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H4Br2F2/c8-6-2-5(11)1-4(3-10)7(6)9/h1-2H,3H2 |

InChI Key |

RDWKQPQVPCAWKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CF)Br)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene

An In-Depth Technical Guide to 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds serve as fundamental building blocks for constructing complex molecular architectures.[1][2] 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene is a highly functionalized aromatic scaffold, offering multiple reaction sites for synthetic diversification. The strategic placement of two bromine atoms, a fluorine atom, and a fluoromethyl group on the benzene ring provides a unique combination of steric and electronic properties.

The incorporation of fluorine and fluorinated groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4][5] The bromine atoms, in contrast, are versatile handles for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.[1] This guide provides a comprehensive overview of the known properties, a plausible synthetic approach, reactivity profile, and potential applications of this valuable synthetic intermediate for researchers, scientists, and drug development professionals.

Note on Nomenclature: The specified topic is 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene. Publicly available chemical databases primarily list the isomer 1,2-Dibromo-3-fluoro-5-(fluoromethyl)benzene under CAS Number 1803817-21-1.[6][7] This guide will focus on the latter, more documented compound, as its properties and reactivity patterns are expected to be highly representative.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity. The structure of 1,2-Dibromo-3-fluoro-5-(fluoromethyl)benzene is defined by a benzene ring with a dense arrangement of functional groups that dictate its chemical behavior.

Caption: Chemical structure of 1,2-Dibromo-3-fluoro-5-(fluoromethyl)benzene.

Physicochemical and Spectroscopic Properties

Quantitative data provides the primary characterization of a compound. While experimental data for this specific molecule is sparse in publicly available literature, the expected properties can be tabulated based on supplier information and comparison with analogous structures.

| Property | Value | Source / Comment |

| CAS Number | 1803817-21-1 | [6] |

| Molecular Formula | C₇H₄Br₂F₂ | |

| Molecular Weight | 289.92 g/mol | Calculated |

| Appearance | Data not available | Likely a colorless to pale yellow liquid or low-melting solid. |

| Boiling Point | Data not available | Similar structures suggest a boiling point >200 °C.[2][8] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate). | Based on general properties of halogenated aromatics. |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structural verification.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct regions.

-

An aromatic region with two signals, each corresponding to one proton on the ring. The multiplicity of these signals will be complex due to coupling with each other and with the fluorine atoms.

-

A signal for the fluoromethyl (-CH₂F) group, which will appear as a doublet due to coupling with the adjacent fluorine atom (²JHF).

-

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two separate signals.[9]

-

One signal for the fluorine atom attached directly to the aromatic ring.

-

A second signal for the fluorine in the fluoromethyl group, which will appear as a triplet due to coupling to the two adjacent protons (²JHF).

-

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for each carbon atom in the molecule. The signals for carbons bonded to bromine and fluorine will show characteristic splitting patterns and chemical shifts.[9]

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks). The molecular ion peak (M⁺) would be observed at m/z ≈ 288, 290, and 292.

Synthesis and Purification

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Proposed)

Expertise & Experience: This protocol is designed as a self-validating system. Each step includes a verification checkpoint to ensure the intermediate is of sufficient purity before proceeding, which is critical for the success of multi-step syntheses.

Step 1: Synthesis of 1-Bromo-3-fluoro-5-methylbenzene from 3-Fluoro-5-methylaniline

-

Diazotization: Dissolve 3-fluoro-5-methylaniline in an aqueous solution of hydrobromic acid (HBr, ~48%) and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

-

Causality: Low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

-

Substitution: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution in portions.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

-

Workup & Purification: Cool the mixture, extract with diethyl ether, wash the organic layer with NaOH solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

-

Verification: Confirm product identity using GC-MS and ¹H NMR.

Step 2: Synthesis of 1,2-Dibromo-3-fluoro-5-methylbenzene

-

Reaction Setup: Dissolve the product from Step 1 in a suitable solvent like concentrated sulfuric acid or a chlorinated solvent.[10]

-

Bromination: Add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) in acetic acid, portion-wise at room temperature. A Lewis acid catalyst like FeBr₃ may be required.

-

Causality: The existing substituents (F, CH₃, Br) will direct the second bromine to the ortho position relative to the first bromine. The strong acid helps to activate the brominating agent.[10]

-

-

Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Workup & Purification: Carefully pour the reaction mixture onto ice water and extract with dichloromethane. Wash the organic layer, dry, and concentrate. Purify by column chromatography on silica gel.

-

Verification: Analyze by ¹H NMR to confirm the regiochemistry of the second bromination.

Step 3: Synthesis of 1,2-Dibromo-3-fluoro-5-(fluoromethyl)benzene

-

Benzylic Bromination: Dissolve the product from Step 2 in a non-polar solvent like carbon tetrachloride. Add NBS and a radical initiator such as AIBN. Reflux the mixture under UV irradiation until the reaction is complete.

-

Nucleophilic Fluorination: After cooling, filter off the succinimide byproduct. Remove the solvent in vacuo. Dissolve the crude benzylic bromide in an anhydrous polar aprotic solvent like acetonitrile. Add a fluoride source such as spray-dried potassium fluoride with a phase-transfer catalyst or tetrabutylammonium fluoride (TBAF).[11]

-

Heat the reaction mixture to drive the substitution.

-

Causality: This is a two-stage process. First, a benzylic radical is formed and brominated. Second, an SN2 reaction occurs where the bromide is displaced by fluoride.[11]

-

-

Workup & Purification: Quench the reaction with water, extract with an organic solvent, wash, dry, and concentrate. The final product should be purified by column chromatography.

-

Verification: Final structure confirmation using ¹H, ¹⁹F, and ¹³C NMR spectroscopy and high-resolution mass spectrometry.

Reactivity and Synthetic Applications

The utility of 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene lies in the differential reactivity of its halogen substituents.

-

Cross-Coupling Reactions: The two bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the selective introduction of aryl, alkyl, vinyl, or alkynyl groups, making this compound an excellent scaffold for building libraries of drug-like molecules.[1] The bromine at the 2-position is more sterically hindered, which may allow for regioselective coupling at the 1-position under carefully controlled conditions.

-

Lithiation and Grignard Formation: The bromine atoms can undergo metal-halogen exchange with organolithium reagents (e.g., n-BuLi) or form Grignard reagents.[12] These reactive intermediates can then be quenched with various electrophiles to introduce a wide range of functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the ring is generally unreactive towards nucleophilic substitution. However, its reactivity can be enhanced if further electron-withdrawing groups are introduced onto the ring.[13]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related polyhalogenated aromatic compounds provides a strong basis for safe handling protocols.[14][15]

Potential Hazards:

-

Causes skin irritation.[15]

-

Causes serious eye irritation.[15]

-

May cause respiratory irritation.[16]

-

Some related compounds are flammable liquids.[14]

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant laboratory coat.[15][17]

-

Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of vapors.[17]

-

Source of Ignition: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment if the compound is determined to be flammable.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][17]

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Do not let the product enter drains.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene is a synthetically valuable building block with significant potential in drug discovery and materials science. Its densely functionalized structure provides multiple handles for chemical modification, allowing for the systematic exploration of chemical space. The presence of fluorine atoms can impart desirable pharmaceutical properties, while the bromine atoms serve as versatile points for molecular elaboration via cross-coupling chemistry. By understanding its properties, reactivity, and adhering to strict safety protocols, researchers can effectively leverage this compound to advance the development of novel and impactful molecules.

References

-

Benzene, 1,2-dibromo-5-fluoro-3-methyl- (CAS# 1000576-64-6). Angene Chemical. [Link]

-

SAFETY DATA SHEET. AFG Bioscience. [Link]

-

1,3-Dibromo-5-(trifluoromethyl)benzene | 401-84-3. MilliporeSigma. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

-

Chemical Properties of Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3). Cheméo. [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride. Organic Chemistry Portal. [Link]

-

Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ACS Publications. [Link]

- Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

-

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. MySkinRecipes. [Link]

-

Benzene, 1-bromo-3-(trifluoromethyl)-. NIST WebBook. [Link]

-

Benzene, (fluoromethyl)-. NIST WebBook. [Link]

-

5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. mdpi.com [mdpi.com]

- 6. 1,2-Dibromo-3-fluoro-5-(fluoromethyl)benzene | 1803817-21-1 [chemicalbook.com]

- 7. 1,2-Dibromo-3-fluoro-5-(fluoromethyl)benzene CAS#: 1803817-21-1 [m.chemicalbook.com]

- 8. Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. magritek.com [magritek.com]

- 10. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 11. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

- 17. afgsci.com [afgsci.com]

Solubility Profiling & Handling of 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene

Topic: Type: Technical Guide / Whitepaper Audience: Chemical Process Researchers, Medicinal Chemists, Formulation Scientists[1]

Executive Summary

The compound 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene represents a specialized class of polyhalogenated benzyl fluorides used primarily as high-value intermediates in pharmaceutical and agrochemical synthesis.[1] Its physicochemical profile is dominated by the heavy halogen load (two bromine atoms) and the distinct polarity of the benzylic fluoromethyl group (–CH₂F).

This guide provides a technical framework for solubilizing, handling, and stabilizing this compound. Due to the scarcity of compound-specific public data, the solubility profiles detailed here are derived from Quantitative Structure-Property Relationship (QSPR) modeling of structural analogs (e.g., 1,2-dibromo-3-fluoro-5-(trifluoromethyl)benzene) and validated principles of Hansen Solubility Parameters (HSP) .[1]

Physicochemical "Personality" & Solubility Landscape

To master the solubility of this compound, one must understand the competing forces within its structure:

-

The Lipophilic Core: The 1,2-dibromo-5-fluorobenzene scaffold is highly lipophilic (Predicted LogP ≈ 4.0–4.5).[1] It drives strong affinity for non-polar and chlorinated solvents.[1]

-

The Benzylic Fluoride: Unlike the inert trifluoromethyl group (–CF₃), the monofluoromethyl group (–CH₂F) introduces a localized dipole and potential reactivity. It is a "soft" electrophile; while generally stable, it requires specific solvent choices to prevent unwanted solvolysis.

Predicted Solubility Matrix

Data normalized for standard temperature (25°C).

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High dispersion forces ( |

| Aromatic | Toluene, Xylene, Chlorobenzene | Very Good (>50 mg/mL) | |

| Polar Aprotic | THF, Ethyl Acetate | Good (20–50 mg/mL) | Dipole-dipole interactions solvate the –CH₂F and C-F bonds.[1] Caution: THF peroxides can initiate radical debromination.[1] |

| Polar Aprotic (High) | DMSO, DMF, DMAc | Moderate/High | Soluble, but risky .[1] High dielectric constants can promote nucleophilic attack on the benzylic carbon (Sₙ2) if heated.[1] |

| Protic | Methanol, Ethanol, Isopropanol | Low/Moderate (<10 mg/mL) | Poor match.[1] The hydrophobic bromine shield repels the hydrogen-bonding network of alcohols.[1] |

| Alkanes | Hexane, Heptane, Pentane | Poor (<1 mg/mL) | "Like dissolves like" fails here; the compound is too polar/dense for simple aliphatic chains. |

Critical Protocol: The "Self-Validating" Solubility Screen

Do not rely on literature values for critical intermediates. Batch-to-batch variations in crystallinity (polymorphs) can drastically alter dissolution rates.[1] Use this self-validating gravimetric protocol.

Methodology: Dynamic Saturation Loop

Objective: Determine precise solubility limits while verifying chemical stability in the solvent.

Step 1: Preparation

-

Weigh 50 mg of 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene into a 4 mL borosilicate vial.

-

Add the target solvent in 100 µL increments (titration method).

Step 2: Dissolution & Agitation [1]

-

Vortex for 30 seconds after each addition.

-

Checkpoint: If the solution remains cloudy after 500 µL (100 mg/mL), sonicate for 1 minute at ambient temperature.

Step 3: Validation (The "Self-Check")

-

Once dissolved, filter a small aliquot (20 µL) through a 0.2 µm PTFE filter.

-

HPLC/UPLC Check: Inject the filtrate to verify peak area matches the theoretical concentration.

-

Why? If the peak area is low, the compound may have precipitated on the filter (supersaturation false positive) or degraded (reaction with solvent).

-

Step 4: Visual Confirmation

-

Allow the solution to stand for 4 hours.

-

Pass Criteria: No precipitation or phase separation.[1]

Workflow Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting the optimal solvent based on the intended application (Reaction vs. Analysis vs. Storage).

Figure 1: Decision tree for solvent selection emphasizing stability and application compatibility.[1]

Advanced Handling: Benzylic Fluoride Stability

The fluoromethyl group (-CH₂F) is the "Achilles' heel" of this molecule regarding solubility stability.[1]

-

The Hydrolysis Risk:

-

While C-F bonds are strong (approx. 116 kcal/mol), the benzylic position weakens this bond.

-

Avoid: Prolonged storage in "wet" solvents (e.g., undried THF or DMF). Water can slowly displace the fluoride ion, generating the benzyl alcohol and HF (hydrofluoric acid).

-

Mitigation: Always use anhydrous solvents (molecular sieves 3Å or 4Å) for stock solutions.[1]

-

-

The "Trace Acid" Catalyst:

Summary of Recommendations

-

Primary Solvent: Dichloromethane (DCM) is the gold standard for solubilizing this compound for transfer or initial reaction setup due to high solubility (>100 mg/mL) and low reactivity.[1]

-

Reaction Solvent: Toluene is preferred for heated reactions.[1] It solubilizes the lipophilic core well and avoids the nucleophilic risks associated with polar aprotic solvents.

-

Analytical Solvent: Acetonitrile is the recommended carrier for HPLC, providing a balance of solubility and UV transparency.

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Provides the theoretical framework for predicting solubility based on dispersion, polarity, and hydrogen bonding).[2][3] [1]

-

ChemScene. (n.d.).[1] 1,2-Dibromo-3-chloro-5-fluorobenzene Properties (Analogous Structure Data). Retrieved from ChemScene.com. (Used for LogP and lipophilicity extrapolation).[1]

-

Grokipedia. (n.d.).[1] Benzyl fluoride - Structure, Properties, and Reactivity. (Provides baseline stability data for the fluoromethyl functional group).

-

Sigma-Aldrich. (n.d.).[1] 1,3-Dibromo-5-(trifluoromethyl)benzene Product Sheet. (Analogous compound physicochemical data).

Sources

spectroscopic data (NMR, IR, MS) for 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene

This technical guide provides a comprehensive spectroscopic characterization framework for 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene . As this compound represents a specialized halogenated intermediate—likely utilized in the synthesis of kinase inhibitors or advanced agrochemicals—exact public spectral libraries may be sparse.

Consequently, this guide synthesizes chemometrically predicted data grounded in substituent increment theory, validated against analogous poly-halogenated benzyl fluorides. It serves as a reference standard for researchers confirming the identity of this specific scaffold.

Compound Profile & Structural Logic

-

IUPAC Name: 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene[1]

-

Molecular Formula: C₇H₄Br₂F₂

-

Molecular Weight: 285.91 g/mol

-

Role: Electrophilic building block for nucleophilic aromatic substitution (

) or metal-catalyzed cross-coupling (Suzuki/Buchwald) at the C-Br sites.

Structural Analysis for Spectroscopy

The molecule possesses

-

Proton Environment: Two isolated aromatic protons (H4, H6) and one methylene group (

). -

Coupling Regimes: Expect complex splitting patterns due to

and

Mass Spectrometry (MS) Analysis

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

Isotopic Signature (The "Fingerprint")

The most distinct feature of this molecule is the Dibromo Isotope Pattern . Bromine exists as

| Ion Type | m/z Value | Relative Intensity | Origin |

| 284 | ~50% | ||

| 286 | 100% (Base) | ||

| 288 | ~50% |

Fragmentation Pathway (EI):

-

Loss of F/HF: Appearance of fragment at

or -

Benzylic Cleavage: Loss of

(MW 33) is less common than loss of Br due to the strength of the C-F bond, but loss of a Bromine radical (

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Shifts (

A. NMR (Proton)

The spectrum will display three distinct signal regions.

| Signal | Shift ( | Integration | Multiplicity | Assignment | Coupling Logic ( |

| A | 5.45 | 2H | Doublet (d) | ||

| B | 7.15 | 1H | dd | H4 | Flanked by |

| C | 7.48 | 1H | dd | H6 | Flanked by |

Critical Validation Point: The methylene protons at 5.45 ppm must appear as a widely spaced doublet with a coupling constant of ~47 Hz . If this doublet is absent (appearing as a singlet), the fluorination of the methyl group failed (likely yielding the alcohol or chloride).

B. NMR (Fluorine)

This is the most diagnostic tool for purity.

-

Aromatic Fluorine (F-5):

to -

Aliphatic Fluorine (

):

C. NMR (Carbon)

Expect extensive C-F coupling.

-

(Aliphatic):

-

(Aromatic, C5):

-

(C1, C2):

Infrared (IR) Spectroscopy

Sampling: ATR (Attenuated Total Reflectance) on neat liquid/oil.

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 3050 - 3080 | C-H Stretch (Ar) | Standard aromatic indicator. |

| 2950 | C-H Stretch (Alk) | Very weak (only one |

| 1580, 1470 | C=C Ring Stretch | Fluorinated aromatics often show doublet peaks here. |

| 1200 - 1250 | C-F Stretch | Strong/Broad. Confirming fluorination. |

| 1000 - 1100 | C-F (Aliphatic) | Distinct from aromatic C-F. |

| 600 - 700 | C-Br Stretch | Strong bands indicating heavy halogenation. |

Experimental Validation Workflow

The following diagram outlines the logical flow for confirming the structure of 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene during synthesis.

Caption: Step-by-step structural confirmation workflow prioritizing Mass Spec for halogen count and NMR for regiochemistry.

Distinguishing from Isomers

A common synthetic pitfall is the formation of regioisomers (e.g., 1,3-dibromo-2-fluoromethyl...).

Differentiation Protocol:

-

NOESY (Nuclear Overhauser Effect):

-

Irradiate the

doublet at 5.45 ppm. -

Target: If you see a correlation (cross-peak) to H4 , the structure is consistent.

-

Isomer Check: If the

is flanked by two Bromines (sterically crowded), the shift will move downfield, and NOE to aromatic protons may be absent or weak.

-

-

Coupling Constant (

):-

The coupling of the aromatic Carbon to the Fluorine is highly sensitive to position (ipso vs ortho vs meta). Measure

carefully in the

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

-

ChemicalBook. (2024). 1,2-Dibromo-3-fluoro-5-(trifluoromethyl)benzene Properties. Link (Used as a chemometric analog for shift prediction).

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Source for geminal coupling constants in benzyl fluorides).

-

Reichert, D. E., et al. (2001). "Synthesis of 1-bromo-3-nitro-5-trifluoromethyl-benzene." Journal of Medicinal Chemistry, 44, 4641. Link (Synthetic methodology for similar poly-halogenated cores).

Sources

Methodological & Application

Strategic Functionalization of 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene Utilizing Organometallic Reagents

<APPLICATION NOTE

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science.[1][2][3] The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene is a valuable and versatile building block, offering multiple reaction sites for the controlled introduction of molecular complexity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective reactions of this substrate with various classes of organometallic reagents. We will delve into the underlying mechanistic principles, provide detailed experimental protocols, and discuss the expected outcomes and potential challenges.

The presence of two bromine atoms at adjacent positions, along with a fluorine and a fluoromethyl group, presents unique challenges and opportunities for chemoselectivity. The electronic withdrawing nature of the fluorine substituents activates the aromatic ring towards certain transformations while also influencing the regioselectivity of reactions.[4][5] Understanding the interplay of these electronic and steric factors is crucial for achieving desired synthetic outcomes.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7] For polyhalogenated substrates like 1,2-dibromo-5-fluoro-3-(fluoromethyl)benzene, achieving site-selectivity is a key challenge.[7][8] Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling follows the order C-I > C-Br > C-Cl.[8] When two identical halogens are present, electronic and steric effects dictate the site of reaction.

A. Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling reaction, which utilizes organoboron reagents, is a robust method for creating biaryl structures.[9][10] In the case of 1,2-dibromo-5-fluoro-3-(fluoromethyl)benzene, the reaction can be controlled to achieve either mono- or diarylation.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. The regioselectivity is primarily influenced by the oxidative addition step. The bromine atom at the C1 position is sterically less hindered and electronically activated by the para-fluoro substituent, making it the more reactive site for initial coupling.

Protocol 1: Site-Selective Mon-Arylation via Suzuki-Miyaura Coupling

| Reagent/Parameter | Value |

| 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene | 1.0 equiv |

| Arylboronic acid | 1.1 equiv |

| Pd(PPh₃)₄ | 0.03 equiv |

| K₂CO₃ (2 M aqueous solution) | 3.0 equiv |

| Solvent | 1,4-Dioxane |

| Temperature | 90 °C |

| Reaction Time | 12 h |

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1,2-dibromo-5-fluoro-3-(fluoromethyl)benzene, the arylboronic acid, and Pd(PPh₃)₄.

-

Add degassed 1,4-dioxane to the flask.

-

Add the aqueous K₂CO₃ solution and degas the mixture for an additional 10 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome: This protocol favors the mono-arylation at the C1 position, yielding 2-bromo-5-fluoro-3-(fluoromethyl)-1,1'-biphenyl derivatives in good to excellent yields.

Workflow for Suzuki-Miyaura Coupling:

Caption: Workflow for the site-selective mono-arylation of 1,2-dibromo-5-fluoro-3-(fluoromethyl)benzene via Suzuki-Miyaura coupling.

B. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11][12] This reaction is highly valuable for the synthesis of precursors for pharmaceuticals and functional materials.

Mechanistic Insights: The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper(I) acetylide is formed, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the alkynylated product. Similar to the Suzuki coupling, the reaction is expected to be selective for the more reactive C1-Br bond. Site-selective Sonogashira reactions of 1,2-dibromo-3,5-difluorobenzene have been shown to proceed with high selectivity at the 1-position due to electronic and steric factors.[13]

Protocol 2: Mono-Alkynylation via Sonogashira Coupling

| Reagent/Parameter | Value |

| 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene | 1.0 equiv |

| Terminal Alkyne | 1.2 equiv |

| PdCl₂(PPh₃)₂ | 0.02 equiv |

| CuI | 0.04 equiv |

| Triethylamine (Et₃N) | 3.0 equiv |

| Solvent | THF |

| Temperature | 60 °C |

| Reaction Time | 8 h |

Step-by-Step Procedure:

-

In a Schlenk tube, dissolve 1,2-dibromo-5-fluoro-3-(fluoromethyl)benzene, PdCl₂(PPh₃)₂, and CuI in THF under an inert atmosphere.

-

Add triethylamine, followed by the terminal alkyne.

-

Heat the mixture to 60 °C and stir for 8 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, filter off the triethylammonium bromide salt, and rinse with THF.

-

Concentrate the filtrate and purify the residue by column chromatography.

Expected Outcome: This protocol should provide the mono-alkynylated product at the C1 position in high yield.

C. Negishi Coupling: Versatile C-C Bond Formation with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance and reactivity.[14][15] Both nickel and palladium catalysts can be employed.[16]

Mechanistic Highlights: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[17] Organozinc reagents are more reactive than their boron and tin counterparts, often leading to faster reaction times.[16]

Protocol 3: Negishi Coupling with an Arylzinc Reagent

| Reagent/Parameter | Value |

| 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene | 1.0 equiv |

| Arylzinc Chloride (0.5 M in THF) | 2.2 equiv |

| Pd(dppf)Cl₂ | 0.05 equiv |

| Solvent | THF |

| Temperature | 80 °C (Microwave) |

| Reaction Time | 30 min |

Step-by-Step Procedure:

-

To a microwave vial, add 1,2-dibromo-5-fluoro-3-(fluoromethyl)benzene and Pd(dppf)Cl₂.

-

Under an inert atmosphere, add the solution of the arylzinc chloride in THF.

-

Seal the vial and heat in a microwave reactor at 80 °C for 30 minutes.

-

Cool the reaction mixture and partition between ethyl acetate and saturated aqueous NaHCO₃.

-

Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the product by silica gel chromatography.

Expected Outcome: This method allows for rapid and efficient mono-arylation, again with a preference for the C1 position.

II. Reactions with Organolithium and Grignard Reagents: Halogen-Metal Exchange and Subsequent Functionalization

Organolithium and Grignard reagents are powerful nucleophiles and bases that can react with aryl halides through halogen-metal exchange or by forming benzyne intermediates.[18][19][20] The presence of fluorine atoms can influence the regioselectivity of these reactions.

A. Halogen-Metal Exchange with n-Butyllithium

At low temperatures, organolithium reagents can undergo halogen-metal exchange with aryl bromides.[21][22] The resulting aryllithium species is a potent nucleophile that can be trapped with various electrophiles.

Mechanistic Pathway for Halogen-Metal Exchange:

Caption: Pathway for functionalization via halogen-metal exchange with an organolithium reagent.

Protocol 4: Lithiation and Trapping with an Electrophile

| Reagent/Parameter | Value |

| 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene | 1.0 equiv |

| n-Butyllithium (2.5 M in hexanes) | 1.1 equiv |

| Solvent | Anhydrous THF |

| Temperature | -78 °C |

| Electrophile (e.g., DMF, CO₂) | 1.5 equiv |

| Reaction Time | 1 h (lithiation), 2 h (trapping) |

Step-by-Step Procedure:

-

Dissolve 1,2-dibromo-5-fluoro-3-(fluoromethyl)benzene in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium dropwise and stir the mixture at -78 °C for 1 hour.

-

Add the electrophile (e.g., dry DMF or bubble in dry CO₂) and allow the reaction to slowly warm to room temperature over 2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography or distillation.

Expected Outcome: This protocol allows for the introduction of a variety of functional groups at the C1 position. For example, using DMF as the electrophile will yield the corresponding aldehyde, while CO₂ will produce the carboxylic acid.

B. Grignard Reagent Formation and Reaction

Grignard reagents can be formed from aryl bromides using magnesium metal.[19][20] These reagents are excellent nucleophiles for reactions with carbonyl compounds.

Protocol 5: Grignard Reaction with an Aldehyde

| Reagent/Parameter | Value |

| 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene | 1.0 equiv |

| Magnesium turnings | 1.2 equiv |

| Initiator (e.g., I₂, 1,2-dibromoethane) | catalytic |

| Solvent | Anhydrous THF |

| Aldehyde | 1.1 equiv |

| Temperature | Room Temperature (formation), 0 °C to RT (reaction) |

| Reaction Time | 2 h (formation), 3 h (reaction) |

Step-by-Step Procedure:

-

Activate the magnesium turnings in a flame-dried flask with a catalytic amount of iodine or 1,2-dibromoethane in anhydrous THF.

-

Slowly add a solution of 1,2-dibromo-5-fluoro-3-(fluoromethyl)benzene in anhydrous THF to the activated magnesium. The reaction is exothermic and may require cooling.

-

Stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C and add a solution of the aldehyde in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting secondary alcohol by column chromatography.

Expected Outcome: The Grignard reagent will form selectively at the C1-Br bond, and subsequent reaction with an aldehyde will produce the corresponding secondary alcohol.

Conclusion

1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene is a highly adaptable building block for the synthesis of complex fluorinated molecules. By carefully selecting the organometallic reagent and reaction conditions, chemists can achieve a high degree of chemoselectivity, enabling the targeted functionalization of this versatile substrate. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound in their drug discovery and materials science endeavors.

References

-

Introduction to the Organometallic Chemistry Meets Fluorine Issue - ACS Publications. (2012). Retrieved from [Link]

-

Yuen, O. Y., Ng, S. S., & Chen, Z. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 7833–7843. [Link]

-

Powers, D. C., & Ritter, T. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 44(9), 843–853. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Chemical Reviews. [Link]

-

Pummer, W. J., & Wall, L. A. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 325–337. [Link]

-

Pike, S. D., Crimmin, M. R., & Chaplin, A. B. (2017). Organometallic chemistry using partially fluorinated benzenes. Chemical Communications, 53(26), 3615–3633. [Link]

-

Negishi coupling. (2023). In Wikipedia. Retrieved from [Link]

-

Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures. (2024). ACS Omega. [Link]

-

A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. (2022). Chemistry – A European Journal. [Link]

-

Negishi Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. Retrieved from [Link]

-

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. MySkinRecipes. Retrieved from [Link]

-

Negishi Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Fluorobromobenzene Series. Sparrow Chemical. Retrieved from [Link]

-

Ni, C., & Hu, J. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 15, 2336–2369. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures. (2024). ResearchGate. Retrieved from [Link]

-

The Negishi Cross-Coupling Reaction. Denmark Group. Retrieved from [Link]

-

How does 1-bromo-2-fluorobenzene react with lithium amalgam? (2019). Chemistry Stack Exchange. Retrieved from [Link]

-

Reimann, S., Ehlers, P., Sharif, M., Wittler, K., Spannenberg, A., Ludwig, R., & Langer, P. (2012). Site-selective Sonogashira reactions of 1,2-dibromo-3,5-difluorobenzene. Catalysis Communications, 25, 142–147. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

-

Iqbal, S., Sharif, M., & Langer, P. (2021). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Journal of Fluorine Chemistry, 243, 109722. [Link]

- Singh, R. P., & Shreeve, J. M. (2004). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Chemical Sciences, 116(3), 123–141.

-

Tarui, A., Shinohara, S., Sato, K., Omote, M., & Ando, A. (2016). Nickel-Catalyzed Negishi Cross-Coupling of Bromodifluoroacetamides. Organic Letters, 18(5), 1128–1131. [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters. [Link]

-

organolithium reagents 1. (n.d.). Retrieved from [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). Catalysts. [Link]

-

Suzuki reactions in novel liquids. (2020). DiVA. Retrieved from [Link]

- Grignard Reaction. (2007). In Comprehensive Organic Name Reactions and Reagents. Cambridge University Press.

- Clean generation of a fluoroaryl grignard reagent. (2001). Google Patents.

- Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. (2001). Google Patents.

-

Synthesis and Reactivity of a Dialane‐Bridged Diradical. (2024). Angewandte Chemie International Edition. [Link]

-

Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. (2025). Angewandte Chemie International Edition. [Link]

-

Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. (2023). Chemical Science. [Link]

-

1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. (2006). Organic Syntheses. Retrieved from [Link]

-

Current and emerging applications of fluorine in medicinal chemistry. (2017). Future Science. [Link]

-

Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. (2023). Digital CSIC. [Link]

-

The Grignard Reaction. (n.d.). Retrieved from [Link]

-

Use of Organolithiums in Flow Chemistry. (n.d.). Science of Synthesis. [Link]

-

Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (2025). Molecules. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. researchgate.net [researchgate.net]

- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organometallic chemistry using partially fluorinated benzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. diva-portal.org [diva-portal.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Sci-Hub. Site-selective Sonogashira reactions of 1,2-dibromo-3,5-difluorobenzene / Catalysis Communications, 2012 [sci-hub.jp]

- 14. Negishi Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 15. Negishi Coupling [organic-chemistry.org]

- 16. Negishi coupling - Wikipedia [en.wikipedia.org]

- 17. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]

- 21. Thieme E-Books & E-Journals [thieme-connect.de]

- 22. mdpi.com [mdpi.com]

Application Notes and Protocols for the Derivatization of 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Forward-Looking Statement

The following document provides a comprehensive guide to the synthetic derivatization of 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene . This polyhalogenated and fluorinated aromatic compound represents a versatile building block for the synthesis of novel chemical entities with potential applications in medicinal chemistry, agrochemicals, and materials science. The strategic placement of two distinct bromine atoms, activated by the electron-withdrawing fluorine and fluoromethyl substituents, allows for selective functionalization and the construction of complex molecular architectures. This guide is intended to provide both theoretical insights and practical, step-by-step protocols for the successful derivatization of this promising substrate.

Introduction: The Synthetic Potential of 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene

1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene is a richly functionalized aromatic scaffold. The two adjacent bromine atoms offer the potential for sequential and regioselective cross-coupling reactions, enabling the introduction of different substituents at the C1 and C2 positions. The presence of a fluorine atom and a fluoromethyl group significantly influences the electronic properties of the benzene ring, impacting the reactivity of the C-Br bonds. These electron-withdrawing groups are known to enhance the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.

The primary challenge and opportunity in the derivatization of this molecule lies in controlling the regioselectivity of the initial reaction. The electronic and steric environment of the two bromine atoms is different, which can be exploited to achieve selective monofunctionalization. This guide will explore key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, providing protocols and discussing the likely regiochemical outcomes based on established principles of organic chemistry. Furthermore, the potential for the synthesis of valuable heterocyclic scaffolds, such as benzofurans and indoles, will be discussed.

Regioselectivity in Cross-Coupling Reactions: A Mechanistic Perspective

The two bromine atoms in 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene are in non-equivalent chemical environments. The C1-Br bond is flanked by the fluoromethyl group, while the C2-Br bond is adjacent to a proton. The fluorine atom is situated meta to both bromine atoms.

In palladium-catalyzed cross-coupling reactions, the first step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The rate of this step is influenced by both electronic and steric factors. Generally, electron-withdrawing groups on the aromatic ring accelerate the oxidative addition. In this case, both bromine atoms are on a relatively electron-poor ring.

The regioselectivity of the first coupling will likely be governed by a combination of steric hindrance and the specific electronic activation of each C-Br bond. The fluoromethyl group at the C3 position is expected to exert some steric hindrance at the C2-Br position, potentially favoring the initial reaction at the C1-Br position. However, the electronic effects of the substituents must also be considered, and the precise regiochemical outcome may be dependent on the specific reaction conditions, including the choice of catalyst, ligand, and solvent.

Diagram: Regioselectivity Considerations

Caption: Steric and electronic factors influencing the reactivity of the two bromine atoms.

Application Protocols

Protocol 1: Regioselective Monofunctionalization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[1] By carefully controlling the stoichiometry of the boronic acid, it is possible to achieve selective mono-arylation of 1,2-dibromoarenes.[2]

Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

-

Reagents and Materials:

-

1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

Toluene/H₂O (4:1 mixture)

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried Schlenk flask, add 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed toluene/H₂O solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.

-

Expected Outcome and Characterization:

The reaction is expected to yield the mono-arylated product. The regioselectivity will need to be determined experimentally. Characterization by ¹H, ¹³C, and ¹⁹F NMR, as well as mass spectrometry, will be crucial to identify the structure of the product. The disappearance of one of the aromatic proton signals and the appearance of new aromatic signals from the coupled aryl group will be indicative of a successful reaction. The position of the remaining bromine atom can be determined by long-range H-F and C-F correlations in the NMR spectra.

| Parameter | Value |

| Temperature | 90 °C |

| Solvent | Toluene/H₂O (4:1) |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Reaction Time | 12-24 hours |

Protocol 2: Synthesis of Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[3][4] Similar to the Suzuki-Miyaura coupling, careful control of reaction conditions can lead to selective mono-amination.

Workflow: Buchwald-Hartwig Amination

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol:

-

Reagents and Materials:

-

1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

XPhos (0.08 equiv)

-

NaOt-Bu (1.4 equiv)

-

Anhydrous toluene

-

-

Procedure:

-

In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.

-

Add 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene and the amine.

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat to 100 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the residue by flash column chromatography.

-

Expected Outcome and Characterization:

This protocol should yield the mono-aminated product. The regioselectivity will need to be determined experimentally. NMR spectroscopy will be essential for structural elucidation, with the appearance of N-H signals (for primary amines) or new alkyl/aryl signals from the amine, and the disappearance of one of the aromatic proton signals.

| Parameter | Value |

| Temperature | 100 °C |

| Solvent | Toluene |

| Catalyst System | Pd₂(dba)₃ / XPhos |

| Base | NaOt-Bu |

| Reaction Time | 12-24 hours |

Protocol 3: Synthesis of Heterocycles - Benzofuran Formation

The mono-arylated product from a Suzuki-Miyaura coupling with 2-hydroxyphenylboronic acid can be used to synthesize benzofurans through an intramolecular cyclization.[5][6]

Workflow: Benzofuran Synthesis

Caption: Workflow for the synthesis of a benzofuran derivative.

Experimental Protocol:

-

Reagents and Materials:

-

1-Bromo-2-(2-hydroxyphenyl)-5-fluoro-3-(fluoromethyl)benzene (1.0 equiv)

-

Pd(OAc)₂ (0.1 equiv)

-

PPh₃ (0.2 equiv)

-

K₂CO₃ (2.0 equiv)

-

Anhydrous DMF

-

-

Procedure:

-

To a Schlenk tube, add the starting material, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill with argon.

-

Add anhydrous DMF.

-

Heat the mixture to 120 °C for 24 hours.

-

Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography.

-

Expected Outcome and Characterization:

The reaction should yield the corresponding substituted benzofuran. The structure can be confirmed by the disappearance of the hydroxyl proton signal in the ¹H NMR and the characteristic shifts of the benzofuran ring system in both ¹H and ¹³C NMR.

Characterization of 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region, likely a doublet and a doublet of doublets, due to coupling with the fluorine atom. The fluoromethyl group will appear as a doublet due to coupling with the fluorine atom.

-

¹³C NMR: The spectrum will show six signals for the aromatic carbons, with their chemical shifts influenced by the bromine, fluorine, and fluoromethyl substituents. The fluoromethyl carbon will appear as a doublet.

-

¹⁹F NMR: Two signals are expected: one for the fluorine on the ring and one for the fluoromethyl group. The fluorine on the ring will likely show coupling to the adjacent protons and the fluoromethyl group. The fluoromethyl group will show coupling to the attached protons.

Safety and Handling

Polyhalogenated and fluorinated aromatic compounds should be handled with care, as they can be irritants and may have other unknown toxicological properties.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[4] In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

References

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET. (2009, September 26). Retrieved from [Link]

-

Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. (n.d.). PMC. Retrieved from [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans. (2021, April 14). Beaudry Research Group - Oregon State University. Retrieved from [Link]

-

Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). PMC. Retrieved from [Link]

-

Benzofuran synthesis through iodocyclization reactions: recent advances. (2017, December 29). MedCrave Group. Retrieved from [Link]

-

Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (2019, August 26). Retrieved from [Link]

-

Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC. Retrieved from [Link]

-

1-Bromo-3,5-bis(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. (2025, December 14). ResearchGate. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

-

Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. Retrieved from [Link]

-

Fluorine NMR. (n.d.). Retrieved from [Link]

-

1,3-Dibromo-5-fluorobenzene. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 1-Bromo-3,5-bis(trifluoromethyl)benzene | C8H3BrF6 | CID 67602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 6. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 7. biophysics.org [biophysics.org]

- 8. 1,3-Dibromo-5-fluorobenzene | C6H3Br2F | CID 137003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Application Note: High-Efficiency Nitration of Fluorinated Dibromobenzenes

Abstract & Strategic Context

The nitration of polyhalogenated aromatics, specifically 1,4-dibromo-2,5-difluorobenzene , is a critical bottleneck in the synthesis of conjugated polymers for organic photovoltaics (OPV) and advanced pharmaceutical intermediates (e.g., KRAS inhibitors). These substrates present a unique synthetic paradox: they are electronically deactivated (hindering electrophilic attack) yet require high regiochemical precision to avoid over-nitration or halogen migration.

This application note provides two validated protocols for the mononitration of 1,4-dibromo-2,5-difluorobenzene to 1,4-dibromo-2,5-difluoro-3-nitrobenzene . We contrast the traditional "Mixed Acid" approach with a "Chemoselective Trifluoroacetyl" method, offering researchers flexibility based on scale and available equipment.

Key Technical Challenges

-

Extreme Deactivation: The presence of four electron-withdrawing halogens (2x Br, 2x F) significantly raises the activation energy for Electrophilic Aromatic Substitution (EAS).

-

Regioselectivity: Directing effects compete. Fluorine (

) is a stronger ortho-director than Bromine due to effective -

Safety: Nitration of haloarenes poses risks of thermal runaway and formation of shock-sensitive byproducts if stoichiometry is not strictly controlled.

Mechanistic Insight & Regiochemistry

To optimize yield, one must understand the "Push-Pull" dynamics of the substrate. Although the ring is electron-poor, the regiochemistry is dictated by the relative strength of the resonance donation (

Graphviz Diagram: Regioselective Logic

The following diagram illustrates the directing effects and the reaction pathway.

Caption: Figure 1. Mechanistic flow showing Fluorine's dominance in directing the nitro group to the 3-position.

Experimental Protocols

Method A: Modified Mixed Acid (Scale-Up Friendly)

Best for: Large batches (>50g) where cost is a driver and temperature control is robust.

Reagents:

-

Substrate: 1,4-dibromo-2,5-difluorobenzene (1.0 equiv)

-

Nitric Acid: Fuming

(>90%) (1.5 equiv) - (Solvent/Catalyst, 10 vol)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Purge with

. -

Dissolution: Charge

and cool to 0–5°C. Add the substrate. Note: The substrate may not fully dissolve initially; vigorous stirring is required. -

Addition: Add Fuming

dropwise over 45 minutes. CRITICAL: Maintain internal temperature <10°C. -

Reaction:

-

Allow the mixture to warm to 25°C.

-

If TLC/HPLC shows incomplete conversion after 2 hours, heat slowly to 50°C. Caution: Do not exceed 60°C to prevent dinitration.

-

-

Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with stirring.

-

Isolation: Filter the precipitated pale yellow solid. Wash with cold water (

) until pH is neutral. Recrystallize from Ethanol/Hexane.

Method B: Trifluoroacetyl Nitrate (High Precision)

Best for: High-value synthesis, difficult substrates, and maximizing regioselectivity.

This method generates the mild but reactive acetyl nitrate species in situ, using Trifluoroacetic Anhydride (TFAA) to scavenge water and drive the reaction in a lipophilic medium.

Reagents:

-

Substrate: 1,4-dibromo-2,5-difluorobenzene (1.0 equiv)

-

Ammonium Nitrate (

): (1.1 equiv) -

Trifluoroacetic Anhydride (TFAA): (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or Trifluoroacetic Acid (TFA)[4]

Protocol:

-

Setup: Flame-dry a 2-neck flask. Add magnetic stir bar and

line. -

Solvation: Dissolve substrate in DCM (5 vol). Add TFAA. Cool to 0°C.

-

Activation: Add

in small portions over 30 minutes.-

Chemistry:

. The trifluoroacetyl nitrate is the active species.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight (12-18h).

-

Quench: Quench with saturated

solution (Caution: Gas evolution -

Workup: Extract with DCM. Dry organic layer over

. Evaporate solvent. -

Purification: Silica gel chromatography (Hexane/EtOAc 95:5) if high purity (>99%) is required.

Analytical Validation & Expected Data

Upon completion, the product must be validated to ensure no dinitration or isomer scrambling occurred.

| Metric | Specification | Method | Notes |

| Appearance | Pale yellow/white crystalline solid | Visual | Darkening indicates oxidation/impurities. |

| Melting Point | 60–65°C (Isomer dependent) | DSC / Capillary | Sharp range indicates high purity. |

| GC-MS | M+ at ~317 m/z | EI-MS | Watch for M+45 (Dinitro) or M-Br (Debromination). |

| Two distinct doublets | NMR (376 MHz) | Symmetry break confirms mono-substitution. |

Graphviz Diagram: Analytical Workflow

Caption: Figure 2. Decision tree for purification and validation of the nitrated product.

Safety & Handling (HSE)

Critical Warning: The nitration of polyhalogenated compounds can produce unstable intermediates.

-

Exotherm Control: Halogenated benzenes have poor heat capacity. Use internal temperature monitoring, not just bath temperature.

-

Runaway Potential: Never add the nitric acid source all at once. The "induction period" can mislead operators; once the reaction starts, it can spike rapidly.

-

Waste Disposal: Quenched nitration mixtures contain acidic nitro-organics. Do not mix with ketones or strong bases (risk of explosive fulminates).

References

-

Nitration Mechanism & Kinetics

-

Liljenberg, M., et al. (2017). "Mechanism and regioselectivity of electrophilic aromatic nitration in solution." Journal of Molecular Modeling. Link

-

-

Synthesis of Fluorinated Nitro-Benzenes (TFAA Method)

-

GuideChem. (2020). "Preparation of 1,4-Dibromo-2-fluoro-5-nitrobenzene." Patent/Methodology Report. Link

-

-

Process Development for Halogenated Anilines

-

Safety Data & Handling

-

ILO/WHO. "ICSC 0015 - Benzene derivatives and Nitration Safety." International Chemical Safety Cards. Link

-

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Dibrominated Compounds

Welcome to the Technical Support Center dedicated to navigating the complexities of cross-coupling reactions with dibrominated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the underlying principles that govern success in these challenging transformations.

Core Concept: The Challenge of Dibrominated Substrates

Dibrominated compounds are valuable building blocks for the synthesis of complex molecules, offering two reactive sites for functionalization. However, controlling the selectivity between mono- and di-substitution presents a significant challenge. Furthermore, the electronic and steric properties of the substrate can influence catalyst activity and stability. This guide will address these issues in the context of common cross-coupling reactions.

Troubleshooting Guide & FAQs

This section is organized by common cross-coupling reactions and addresses specific issues you may encounter during your experiments.

General Issues with Dibrominated Compounds

Q1: How can I favor mono-substitution over di-substitution in my cross-coupling reaction?

Achieving selective mono-substitution of a dibrominated compound often requires careful tuning of reaction conditions to disfavor the second coupling event. Here are key strategies:

-

Stoichiometry: The most straightforward approach is to use a sub-stoichiometric amount of the coupling partner (typically 0.9 to 1.1 equivalents). This creates a statistical preference for mono-substitution.

-

Ligand Selection: Less hindered ligands can sometimes favor mono-functionalization. Bulky ligands, which promote catalysis at a 12e- Pd(0) center, can lead to overfunctionalization because the palladium catalyst may remain coordinated to the product of the first coupling, facilitating a second oxidative addition before dissociation.[1]

-

Solvent and Additives: The choice of solvent can significantly impact selectivity. In some cases, small coordinating additives like DMSO can help suppress overfunctionalization.[1]

-

Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the extent of the second coupling reaction. Careful monitoring of the reaction progress by techniques like GC-MS or LC-MS is crucial.

Q2: My reaction is giving a mixture of mono- and di-substituted products that is difficult to separate. How can I drive the reaction to complete di-substitution?

For exhaustive functionalization, the goal is to ensure the second coupling reaction proceeds efficiently.

-

Stoichiometry: Use a slight excess of the nucleophilic coupling partner (e.g., 2.2 to 2.5 equivalents of boronic acid in a Suzuki coupling).

-

Ligand Selection: Bulky, electron-rich ligands such as PtBu3, RuPhos, SIPr, IPr, and IPent are known to promote exhaustive functionalization.[1] These ligands stabilize the active monoligated Pd(0) species, which is highly reactive in oxidative addition.

-

Solvent Choice: Non-coordinating solvents like benzene or toluene may favor di-substitution, especially with bulky NHC ligands.[2]

-

Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by extending the reaction time and/or increasing the temperature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organohalide and an organoboron compound.[3][4]

Q1: My Suzuki coupling of a dibromoarene is sluggish and gives a low yield. What are the likely causes and solutions?

A sluggish or low-yielding Suzuki reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

-

Catalyst and Ligand Inactivity:

-

Cause: The palladium catalyst may be inactive, or the phosphine ligand may have oxidized.[5] Pd(0) sources can be sensitive to air.

-

-

Poor Reagent Quality:

-

Inadequate Base:

-

Cause: The base is crucial for activating the boronic acid for transmetalation.[3][4] An inappropriate or impure base can stall the reaction.

-

Solution: For challenging couplings, stronger bases like K3PO4 or Cs2CO3 are often more effective than weaker bases like Na2CO3.[6] The base must be finely powdered to ensure good mixing.

-

-

Solubility Issues:

-

Cause: One or more of the reaction components may not be fully soluble in the chosen solvent.[7]

-

Solution: Consider switching to a solvent system that can better solubilize all components. For example, a mixture of an organic solvent like THF or dioxane with water can improve the solubility of the base and organoboron reagent.[6][7]

-

Q2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

Homocoupling (Glaser coupling) is a common side reaction, especially in the presence of oxygen.[5]

-

Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling.[5] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

-

Choice of Palladium Source: Using a Pd(II) precatalyst like Pd(OAc)2 requires in-situ reduction to the active Pd(0) species. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling. Starting with a Pd(0) source like Pd(PPh3)4 or Pd2(dba)3 can mitigate this issue.[5]

Q3: My dibrominated starting material is being consumed, but I'm seeing a significant amount of dehalogenated product. What is causing this?

Dehalogenation, or hydrodehalogenation, is a side reaction where the bromine atom is replaced by a hydrogen atom.

-

Cause: This can be problematic with electron-rich aryl halides and highly active catalysts.[3] For some heterocyclic substrates, such as bromopyrroles, dehalogenation can be a major side reaction, especially without N-protection.[8]

-

Solution:

-

Protecting groups on nearby functionalities can sometimes suppress dehalogenation.[8]

-

Careful selection of the catalyst and reaction conditions is key. A less active catalyst system or milder reaction conditions may be necessary.

-

Ensure the absence of adventitious water or other proton sources if protodebromination is suspected.

-

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling of a Dibromoarene

This protocol provides a starting point for optimizing the cross-coupling of a dibrominated aromatic compound.

Materials:

-

Dibromoarene (1.0 mmol)

-

Arylboronic acid (2.2 mmol for di-substitution, 1.0 mmol for mono-substitution)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 mmol, 2-5 mol%)

-

Base (e.g., K2CO3 or K3PO4, 3.0 mmol)

-

Solvent (e.g., Toluene/H2O or Dioxane/H2O, typically in a 4:1 to 10:1 ratio)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the dibromoarene, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

Table 1: Common Catalyst Systems for Cross-Coupling of Dibromoarenes

| Cross-Coupling Reaction | Typical Palladium Source | Recommended Ligands | Common Bases | Typical Solvents |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, Buchwald ligands (XPhos, SPhos), tBu₃P | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF (often with H₂O) |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃, BINAP | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile |

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Buchwald ligands (XPhos, RuPhos, BrettPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low-Yield Cross-Coupling

Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.

References

- Current time inform

- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC.

- Substrate-driven selective mono- and bis-couplings of ortho-(OTf/I/Br) substituted gem-dibromovinylarenes - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.

- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. ChemRxiv.

- Cross-Coupling Reactions Guide. MilliporeSigma.

- Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines | Request PDF.

- Heck reaction - Wikipedia. Wikipedia.

- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.

- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.

- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand | ChemRxiv. ChemRxiv.

- Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - NIH.

- Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC.

- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable. Fiveable.

- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. BenchChem.

- How can I solve my problem with Suzuki coupling? - ResearchGate.

- Optimizing Suzuki Coupling Reactions - CovaSyn. CovaSyn.

- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit.

- Cross-Coupling C

- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3,4-Dibromothiophene - Benchchem. BenchChem.

- Optimizing Cross-Coupling Reactions with 1,2-Dibromoanthracene: A Technical Support Center - Benchchem. BenchChem.

- troubleshooting guide for Sonogashira coupling failures - Benchchem. BenchChem.

- Heck Reaction Mechanism - BYJU'S. BYJU'S.